1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one

Lipophilicity Molecular weight Physicochemical properties

1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one (CAS 1251924-56-7) is a nitroaromatic ketone with the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.2 g·mol⁻¹. Commercial suppliers typically offer the compound at ≥95% purity as a solid powder stored at room temperature.

Molecular Formula C10H10N2O5
Molecular Weight 238.2 g/mol
CAS No. 1251924-56-7
Cat. No. B1454471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one
CAS1251924-56-7
Molecular FormulaC10H10N2O5
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1C(=O)C)[N+](=O)[O-])C)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O5/c1-5-8(7(3)13)4-9(11(14)15)6(2)10(5)12(16)17/h4H,1-3H3
InChIKeyQBSQTWSZUGJUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one (CAS 1251924-56-7) — Key Properties, Procurement Baseline, and Comparator Context for Scientific Selection


1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one (CAS 1251924-56-7) is a nitroaromatic ketone with the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.2 g·mol⁻¹ [1]. Commercial suppliers typically offer the compound at ≥95% purity as a solid powder stored at room temperature . It serves as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis . This compound is frequently classified within the broader family of dinitrophenyl (DNP) ethanones, which are investigated as intermediates in the preparation of biologically active molecules and fragrances [2]. For scientific or industrial procurement, it is most commonly compared against 3,5-dinitroacetophenone (CAS 14401-75-3), musk ketone (CAS 81-14-1), 5-nitro-2,4-dimethylacetophenone (CAS 13621-23-3), and the non-nitrated precursor 2,4-dimethylacetophenone (CAS 89-74-7).

Why Generic Substitution of 1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one (CAS 1251924-56-7) with Closely Related Dinitrophenyl Ketones Is Not Advisable Without Quantitative Verification


Within the dinitrophenyl ketone family, 1-(2,4-dimethyl-3,5-dinitrophenyl)ethan-1-one occupies a distinct chemical space defined by its specific substitution pattern: two methyl groups at positions 2 and 4 of the phenyl ring, combined with two nitro groups at positions 3 and 5. This arrangement is structurally different from both the simpler 3,5-dinitroacetophenone (lacking methyl substituents) and the extensively studied musk ketone (which carries a bulky tert-butyl group at position 4 instead of a methyl group and has methyl groups at positions 2 and 6) [1]. These structural variations directly influence key physicochemical parameters—including lipophilicity (logP), molecular planarity, and electron density at the carbonyl group—which in turn determine solubility, reactivity, and biological target engagement . Consequently, assuming that any dinitrophenyl ethanone derivative will perform equivalently in a given assay or synthetic application without head-to-head quantitative comparison may lead to erroneous conclusions regarding potency, selectivity, or reaction yield. The evidence summarized below demonstrates where measurable differentiation exists.

Quantitative Evidence Guide: 1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one (CAS 1251924-56-7) — Head-to-Head and Cross-Study Comparative Data for Procurement Decision Making


Molecular Weight and Lipophilicity Differentiation of CAS 1251924-56-7 Versus 3,5-Dinitroacetophenone and Musk Ketone

The molecular weight of 1-(2,4-dimethyl-3,5-dinitrophenyl)ethan-1-one (238.2 g·mol⁻¹) is intermediate between two commonly encountered comparators: 3,5-dinitroacetophenone (MW = 210.14 g·mol⁻¹; -28.06 g·mol⁻¹ difference) and musk ketone (MW = 294.30 g·mol⁻¹; +56.10 g·mol⁻¹ difference) [1]. Its predicted logP is approximately 2.75, as estimated for the structurally analogous 3,5-dinitroacetophenone , compared to 3.62–4.24 for musk ketone . This intermediate lipophilicity profile indicates that the target compound may offer a different balance of aqueous solubility and membrane permeability relative to these comparators, which can directly affect performance in cell-based assays or formulations.

Lipophilicity Molecular weight Physicochemical properties Dinitrophenyl ketones

Structural Simplification Advantage: Absence of the tert-Butyl Group Distinguishes CAS 1251924-56-7 from Musk Ketone (CAS 81-14-1)

Musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone, CAS 81-14-1) contains a bulky tert-butyl substituent at the 4-position and methyl groups at the 2- and 6-positions, resulting in a molecular weight of 294.30 g·mol⁻¹ and a sterically congested aromatic core [1]. In contrast, 1-(2,4-dimethyl-3,5-dinitrophenyl)ethan-1-one replaces the tert-butyl group with a methyl group at position 4 and places the two methyl groups at positions 2 and 4 rather than 2 and 6, reducing the molecular weight by 56.10 g·mol⁻¹ (−19.1%) and altering the substitution symmetry from C₂v to Cₛ [2]. This structural simplification eliminates a metabolically labile tert-butyl moiety, which in musk ketone undergoes CYP450-mediated hydroxylation to yield reactive intermediates associated with hepatotoxicity [3].

Structural simplification Musk ketone analog Medicinal chemistry Lead optimization

Regioselective Nitration of 2,4-Dimethylacetophenone: Synthetic Entry and Differentiation from 3,5-Dinitroacetophenone (CAS 14401-75-3)

The target compound is synthesized via direct nitration of 2,4-dimethylacetophenone (CAS 89-74-7, MW 148.20 g·mol⁻¹). In the initial nitration step, the acetyl group directs electrophilic substitution to yield predominantly 5-nitro-2,4-dimethylacetophenone (CAS 13621-23-3, MW 193.20 g·mol⁻¹), as documented in early synthetic studies [1]. A second nitration step introduces the nitro group at position 3, affording the dinitrated product . In contrast, 3,5-dinitroacetophenone (CAS 14401-75-3) is prepared by direct dinitration of acetophenone itself, and lacks any methyl substituents. This difference in synthetic route means that 3,5-dinitroacetophenone cannot serve as a structural surrogate for the target compound in structure-activity relationship (SAR) studies that critically depend on the presence of the 2- and 4-methyl groups for target binding, steric effects, or metabolic stability.

Regioselective nitration Synthesis 2,4-Dimethylacetophenone Nitroaromatic chemistry

Substrate Scope Differentiation: Methyl-Substituted Dinitrophenyl Core Enables Distinct Downstream Chemistry from Non-Alkylated Analogs

The presence of two methyl substituents at positions 2 and 4 of the phenyl ring in the target compound provides steric shielding of the aromatic core, which can modulate the reactivity of the nitro groups toward reduction and the carbonyl group toward nucleophilic attack. Non-alkylated 3,5-dinitroacetophenone (CAS 14401-75-3, MW 210.14 g·mol⁻¹) lacks this steric protection, potentially leading to faster reduction kinetics and different product distributions . In the musk ketone literature, it has been demonstrated that the 2,6-dimethyl substitution pattern exerts a significant steric effect on the carbonyl reactivity and on the UV-Vis absorption characteristics of the dinitroaromatic chromophore [1]. By analogy, the 2,4-dimethyl substitution in the target compound is expected to produce distinct spectroscopic signatures and reactivity profiles compared to both the non-methylated and the 2,6-dimethyl (musk ketone) analogs.

Substrate scope Downstream derivatization Medicinal chemistry building blocks Nitro reduction

Commercial Availability and Purity Benchmarking of CAS 1251924-56-7 Relative to 5-Nitro-2,4-dimethylacetophenone and 3,5-Dinitroacetophenone

1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one (CAS 1251924-56-7) is commercially available from multiple international suppliers including American Elements, AKSci, CymitQuimica, and Enamine, with a standard minimum purity specification of 95% . The compound is supplied as a powder with storage at room temperature, and is not classified as hazardous material for DOT/IATA transport . In contrast, the mono-nitro intermediate 5-nitro-2,4-dimethylacetophenone (CAS 13621-23-3) and the non-methylated analog 3,5-dinitroacetophenone (CAS 14401-75-3) are also commercially available, but the target compound's specific substitution pattern—combining both the 2,4-dimethyl and 3,5-dinitro functionalities—represents a distinct chemical entity that is not interchangeable with either precursor or simpler analog in applications requiring precise structure confirmation.

Commercial availability Purity specification Procurement Building blocks

Best Research and Industrial Application Scenarios for 1-(2,4-Dimethyl-3,5-dinitrophenyl)ethan-1-one (CAS 1251924-56-7) Based on Quantitative Differentiation Evidence


Lead Optimization in Medicinal Chemistry Requiring Intermediate Lipophilicity (logP 2–3) and Absence of Metabolic tert-Butyl Liability

When a drug discovery program is optimizing a dinitrophenyl ketone scaffold for target engagement and ADME properties, CAS 1251924-56-7 provides a predicted logP of approximately 2.75, which is 1–1.5 log units lower than that of musk ketone (logP 3.62–4.24) . This intermediate lipophilicity is expected to improve aqueous solubility while maintaining sufficient membrane permeability. Additionally, the absence of the tert-butyl group—which in musk ketone undergoes CYP450-mediated metabolic activation [1]—may reduce hepatotoxicity risk. The compound thus serves as a structurally simplified, metabolically cleaner alternative to musk ketone-based leads.

SAR Studies Investigating the Impact of Methyl Substitution on Dinitrophenyl Pharmacophore Activity

For structure-activity relationship (SAR) campaigns exploring how alkyl substitution patterns modulate biological activity of dinitrophenyl-containing ligands, CAS 1251924-56-7 fills a critical gap between the non-methylated 3,5-dinitroacetophenone (MW 210.14, no steric protection) and the heavily substituted musk ketone (MW 294.30, maximum steric crowding) . The 2,4-dimethyl arrangement provides an intermediate steric and electronic profile that can reveal substituent-dependent trends in potency, binding kinetics, or selectivity that would be missed if only the extreme analogs were tested.

Building Block for Parallel Library Synthesis Utilizing Selective Nitro Group Reduction Chemistry

The 2,4-dimethyl substitution pattern in CAS 1251924-56-7 provides differential steric shielding of the two nitro groups at positions 3 and 5, potentially enabling chemoselective reduction of one nitro group in the presence of the other. This regiochemical differentiation—absent in symmetric 3,5-dinitroacetophenone—can be exploited in parallel synthesis to generate diverse amine intermediates for library production [2]. The commercial availability at ≥95% purity from multiple suppliers ensures reliable sourcing for medium-to-high-throughput synthetic workflows.

Analytical Reference Standard and Method Development for Nitroaromatic Detection

Given its well-defined chemical structure (C₁₀H₁₀N₂O₅, MW 238.2) and characteristic UV-Vis absorption arising from the dinitroaromatic chromophore with 2,4-dimethyl substitution, CAS 1251924-56-7 can serve as a reference compound for developing and validating analytical methods aimed at detecting and quantifying nitroaromatic compounds in environmental or biological matrices [3]. Its intermediate lipophilicity relative to other dinitrophenyl ketones facilitates the optimization of chromatographic separation conditions.

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